molecular formula C14H16N2O2 B2929627 2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025625-75-5

2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2929627
CAS No.: 1025625-75-5
M. Wt: 244.294
InChI Key: VVDLDGLXRKPRQN-UHFFFAOYSA-N
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Description

This compound belongs to the class of β-ketonitrile derivatives featuring a hydroxy(phenylamino)methylidene substituent.

Properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-4,4-dimethyl-N-phenylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,17H,1-3H3,(H,16,18)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKDIJFIKFJPFH-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC=CC=C1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13H15N2O2C_{13}H_{15}N_{2}O_{2}
  • Molecular Weight : 233.27 g/mol

The structure includes a hydroxyl group, a phenylamino group, and a nitrile functional group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Antitumor Properties : Preliminary studies suggest that it may inhibit tumor cell growth through apoptosis induction.
  • Enzyme Inhibition : It has been noted to interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Complex Formation : The compound's ability to form complexes with metal ions (e.g., Fe²⁺) may inhibit enzyme activity crucial for microbial survival and proliferation.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in various tumor cell lines
Enzyme InhibitionInhibits enzyme activity via metal ion complexation
MechanismDescriptionReference
Enzyme Complex FormationForms complexes with Fe²⁺ impacting enzyme function
Cell Cycle ArrestInduces arrest at S and G2/M phases
ROS GenerationIncreases oxidative stress in cells

Case Studies

  • Antimicrobial Effectiveness :
    A study evaluated the antimicrobial properties of the compound against several clinically relevant strains including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for infections resistant to conventional antibiotics.
  • Antitumor Efficacy :
    In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorine and Bromine Substituents : The 2-chlorophenyl () and 4-bromophenyl () groups enhance electrophilicity and facilitate halogen bonding, critical in protein-ligand interactions.
  • Thiazole and Methoxy Groups : The thiazole ring in CAS 1020252-68-9 () is a redox-active moiety, while methoxy groups in CAS 478068-04-1 () improve solubility via polar interactions.

Computational and Crystallographic Tools

The SHELX software suite () is widely used for crystallographic refinement of such compounds, enabling precise determination of substituent geometries and intermolecular interactions.

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